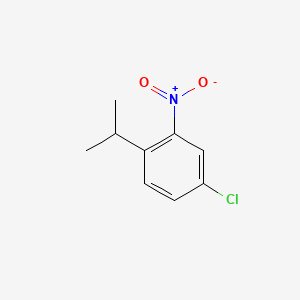
1-Chloro-4-isopropyl-3-nitrobenzene
Overview
Description
1-Chloro-4-isopropyl-3-nitrobenzene is a chemical compound with the molecular formula C9H10ClNO2 . It has a molecular weight of 199.64 g/mol . The compound is liquid in physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, an isopropyl group, and a nitro group . The InChI code for the compound is1S/C9H10ClNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 . Physical And Chemical Properties Analysis
This compound has a molecular weight of 199.63 g/mol . It has a XLogP3 value of 3.8, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond .Scientific Research Applications
Isotopic Abundance and Physicochemical Properties
- A study investigated the impact of biofield energy treatment on the isotopic abundance ratios in 1-Chloro-3-nitrobenzene (3-CNB), an isomer of 1-Chloro-4-isopropyl-3-nitrobenzene. It was found that the treatment significantly increased the isotopic abundance ratios, which may affect the compound's physicochemical and thermal properties, potentially influencing its use in the synthesis of pharmaceuticals and industrial chemicals (Trivedi et al., 2016).
Analytical Chemistry Applications
- The determination of nitroaromatic compounds, including 1-chloro-4-nitrobenzene, was explored using β-cyclodextrin/silver nanoparticle composite-modified electrodes. This method leverages different reduction potentials and binding strengths for various nitroaromatic isomers (Chen et al., 2012).
Environmental Monitoring and Remediation
- Studies have shown that carbon nanotubes and nanofibers can effectively adsorb 1-chloro-4-nitrobenzene from aqueous solutions, indicating potential applications in environmental remediation (Nazari & Gharbani, 2013; Mehrizad & Gharbani, 2016).
Biological Degradation and Microbial Interaction
- Bacterial strains have been identified that utilize 1-chloro-4-nitrobenzene as a carbon, nitrogen, and energy source, leading to its degradation. This highlights potential applications in bioremediation of contaminated environments (Shah, 2014; Katsivela et al., 1999).
Chemical Synthesis and Catalysis
- The compound has been used in catalytic reactions, such as in the synthesis of dichloronitrobenzene, indicating its role as a precursor in various chemical syntheses (Hui-ping, 2005).
Structural and Kinetic Studies
- Research on isomers of chloronitrobenzene, including 1-chloro-4-nitrobenzene, has focused on understanding their structural properties and reaction kinetics, which is crucial for designing more efficient chemical processes and synthesizing new compounds (Caddy et al., 1972; Fischer & Seyan, 1978).
Safety and Hazards
1-Chloro-4-isopropyl-3-nitrobenzene is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
The primary target of 1-Chloro-4-isopropyl-3-nitrobenzene is the benzene ring, a common structure in organic chemistry . The benzene ring is especially stable due to its six pi electrons, which are delocalized in six p orbitals above and below the plane of the ring .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This process maintains the aromaticity of the benzene ring and allows for the substitution of the hydrogen atoms on the ring with other groups . The mechanism involves two steps:
- In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathways affected by this compound involve the electrophilic substitution reactions of benzene . These reactions can lead to the formation of various substituted benzene derivatives, depending on the electrophile involved .
Pharmacokinetics
Like other organic compounds, its adme (absorption, distribution, metabolism, and excretion) properties would be influenced by factors such as its molecular weight, solubility, and chemical structure .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . The specific effects at the molecular and cellular levels would depend on the nature of the substituent and its interactions with biological molecules.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its storage temperature can affect its stability . Additionally, the presence of other chemicals in the environment can influence its reactivity and the outcomes of its interactions with its targets.
properties
IUPAC Name |
4-chloro-2-nitro-1-propan-2-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(2)8-4-3-7(10)5-9(8)11(12)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTRFBGCYAXAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40997940 | |
| Record name | 4-Chloro-2-nitro-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
76611-16-0 | |
| Record name | 4-Chloro-1-(1-methylethyl)-2-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76611-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-isopropyl-3-nitrobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076611160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-2-nitro-1-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40997940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-4-isopropyl-3-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



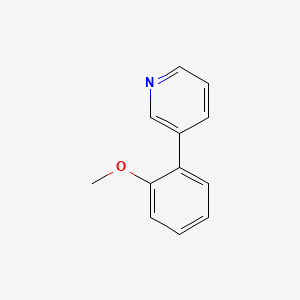


![Methyl 2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B1608799.png)
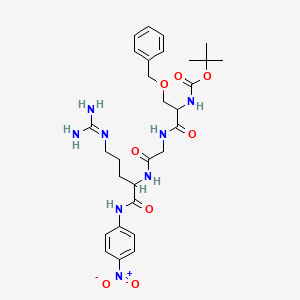
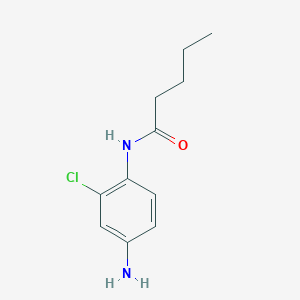
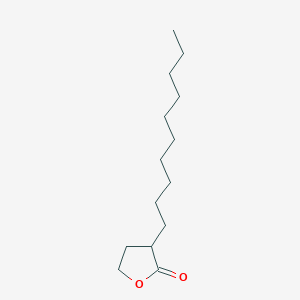
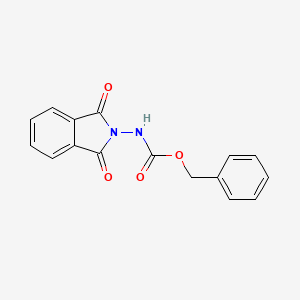
![N-[(4-fluorophenyl)methyl]prop-2-en-1-amine](/img/structure/B1608810.png)

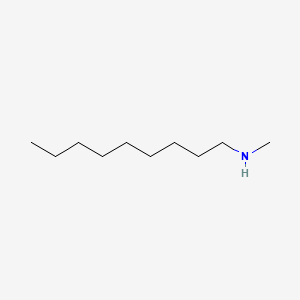
![Ethyl 4-[(6-methyl-3-pyridazinyl)oxy]benzoate](/img/structure/B1608813.png)